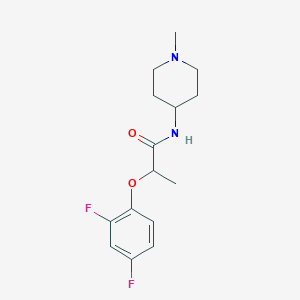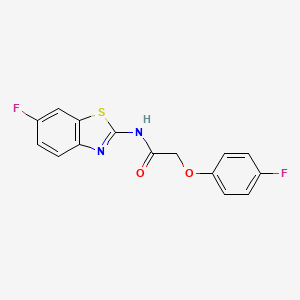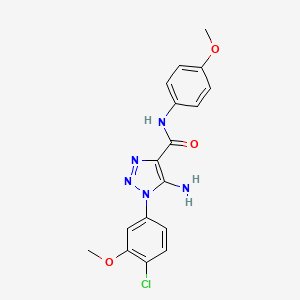![molecular formula C21H10ClNO3 B5169711 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B5169711.png)
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione, also known as CNAQ, is a synthetic compound that belongs to the acridine family. It has been found to exhibit potent biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
科学的研究の応用
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been extensively studied for its anti-tumor properties. It has been found to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been shown to inhibit the growth of tumors in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
In addition to its anti-tumor properties, 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to exhibit anti-inflammatory and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to inhibit the replication of several viruses, including influenza and HIV.
作用機序
The mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses. This inhibition leads to the suppression of pro-inflammatory cytokine production and the reduction of inflammation.
Biochemical and Physiological Effects
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of viruses. 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has also been found to have antioxidant properties, which may contribute to its anti-tumor and anti-inflammatory activities.
実験室実験の利点と制限
6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities with a high degree of purity and reproducibility. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-viral properties, making it a useful tool for research in these areas.
However, there are also limitations to the use of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in lab experiments. It has been found to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential. In addition, the mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione. One area of interest is the development of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione, which may provide insights into its therapeutic potential. Finally, the potential use of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in combination with other anti-cancer or anti-inflammatory agents should be explored.
合成法
The synthesis of 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione involves the condensation of 2-chloronaphthalene-1,4-dione with 2-amino-3-cyanoacridine under basic conditions. The resulting product is then treated with hydrochloric acid to obtain 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione in high yield and purity. This method has been optimized to produce 6-chloronaphtho[2,3-c]acridine-5,8,14(13H)-trione with a high degree of reproducibility and scalability, making it suitable for large-scale production.
特性
IUPAC Name |
6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10ClNO3/c22-14-9-13-18(23-15-8-4-3-7-12(15)19(13)24)17-16(14)20(25)10-5-1-2-6-11(10)21(17)26/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJLRDOHHGEZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=CC=CC=C5C4=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5169635.png)
![3,5-dimethoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5169639.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5169643.png)
amino]-N-(2-furylmethyl)benzamide](/img/structure/B5169655.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5169663.png)
![ethyl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5169671.png)


![N-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5169677.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B5169683.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5169698.png)

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)